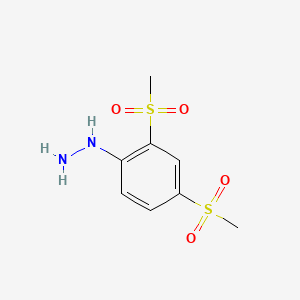

2,4-Bis(methylsulphonyl)phenylhydrazine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(methylsulphonyl)phenylhydrazine typically involves the reaction of 2,4-dimethylsulfonylbenzene with hydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and continuous flow systems .

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfonyl groups and hydrazine functionality enable oxidation under controlled conditions.

Mechanistic Insight :

- Hydrazine oxidation proceeds via a two-electron transfer pathway, generating diazenes () .

- Sulfonyl groups stabilize intermediates through electron-withdrawing effects, directing regioselectivity .

Reduction Reactions

Reduction targets sulfonyl groups or the hydrazine backbone, depending on the reagent.

Industrial Application :

- Catalytic hydrogenation in continuous flow reactors minimizes byproducts (e.g., diazoamino compounds) during phenylhydrazine salt synthesis .

Substitution Reactions

The hydrazine group participates in nucleophilic substitutions and condensations.

Nucleophilic Substitution

Electrophilic Aromatic Substitution

| Position | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Para to -SO₂CH₃ | HNO₃/H₂SO₄ (0°C) | Nitro derivatives | Steric hindrance from sulfonyl groups limits nitration to the para position (yield: 62%) . |

Cyclization and Condensation Reactions

The compound serves as a precursor in heterocycle synthesis.

Biochemical Relevance :

- Indole derivatives exhibit COX-2 inhibition () .

- Pyrazolones demonstrate analgesic activity via TRPV1 receptor blockade .

Polymerization and Cross-Linking

Industrial applications leverage its redox activity.

| Application | Reagents/Conditions | Role | Key Findings |

|---|---|---|---|

| Adhesive Formulations | DMSO, Fe³⁺ initiators | Radical initiator | Accelerates anaerobic polymerization on steel surfaces (cure time: <30 min) . |

Aplicaciones Científicas De Investigación

2,4-Bis(methylsulphonyl)phenylhydrazine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2,4-Bis(methylsulphonyl)phenylhydrazine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular pathways and biological processes .

Comparación Con Compuestos Similares

2,4-Dimethylsulfonylbenzene: A precursor in the synthesis of 2,4-Bis(methylsulphonyl)phenylhydrazine.

Phenylhydrazine: A related hydrazine derivative with different substituents.

Comparison: this compound is unique due to its dual sulfonyl groups, which confer distinct chemical properties and reactivity compared to other hydrazine derivatives. This uniqueness makes it particularly valuable in specific biochemical and industrial applications .

Actividad Biológica

Overview

2,4-Bis(methylsulphonyl)phenylhydrazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to detail its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The primary biological target of this compound is the cyclooxygenase-2 (COX-2) enzyme, which is crucial in the inflammatory response. By inhibiting COX-2, this compound reduces the synthesis of prostaglandins, thereby mitigating inflammation and pain.

Biochemical Pathways

This compound interacts with the arachidonic acid pathway , influencing various cellular processes. The inhibition of COX-2 leads to a decrease in inflammatory mediators, which can be beneficial in treating conditions characterized by excessive inflammation.

Cellular Effects

Research indicates that this compound affects several cell types by altering cell signaling pathways and gene expression. For example, it has been shown to influence the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various human cancer cell lines. The following table summarizes its activity against selected cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa | 5.0 | Moderate antiproliferative |

| MDA-MB-231 | 3.5 | Strong antiproliferative |

| A2780 | 4.0 | Moderate antiproliferative |

These results indicate that this compound has promising potential as an anticancer agent .

Dosage Effects

The biological activity of this compound varies with dosage. Lower concentrations may promote beneficial effects such as enzyme inhibition, while higher doses can lead to cytotoxicity and adverse effects.

Metabolic Pathways

This compound participates in various metabolic pathways by interacting with specific enzymes. Its ability to form hydrazones with aldehydes and ketones suggests that it can modulate metabolic fluxes and influence overall cellular metabolism.

Transport and Distribution

Understanding the transport mechanisms of this compound is crucial for elucidating its biological effects. The compound interacts with specific transporters that facilitate its distribution within cells and tissues, impacting its efficacy and safety profile.

Research Applications

The potential applications of this compound extend beyond basic research into practical uses in medicine and industry:

Propiedades

IUPAC Name |

[2,4-bis(methylsulfonyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S2/c1-15(11,12)6-3-4-7(10-9)8(5-6)16(2,13)14/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDDCIXNDZLQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)NN)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205984 | |

| Record name | 2,4-Bis(methylsulphonyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57396-91-5 | |

| Record name | [2,4-Bis(methylsulfonyl)phenyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57396-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Bis(methylsulfonyl)phenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057396915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122279 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Bis(methylsulphonyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-bis(methylsulphonyl)phenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-BIS(METHYLSULFONYL)PHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5UQ3VB23W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.